molecular formula C7H11NO3 B14368312 Prop-2-en-1-yl methyl(2-oxoethyl)carbamate CAS No. 92143-84-5

Prop-2-en-1-yl methyl(2-oxoethyl)carbamate

Cat. No.: B14368312
CAS No.: 92143-84-5
M. Wt: 157.17 g/mol
InChI Key: QREMFPCCVXCMFO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl methyl(2-oxoethyl)carbamate is a chemical compound with the molecular formula C7H11NO3 It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base. For example, the reaction of prop-2-en-1-ol with methyl carbamoyl chloride in the presence of a base such as triethylamine can yield the desired carbamate. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as indium triflate, can enhance the efficiency of the reaction and increase the yield of the desired product . Additionally, the use of non-metallic reagents and environmentally friendly solvents can make the process more sustainable and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce amines .

Scientific Research Applications

Prop-2-en-1-yl methyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This interaction can affect various biological pathways and processes, making the compound useful in the study of enzyme function and regulation .

Comparison with Similar Compounds

Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be compared with other carbamate compounds, such as:

    Methyl carbamate: A simpler carbamate with similar reactivity but different applications.

    Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.

    Phenyl carbamate: A more complex carbamate with unique chemical and biological activities.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions .

Properties

CAS No.

92143-84-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

prop-2-enyl N-methyl-N-(2-oxoethyl)carbamate

InChI

InChI=1S/C7H11NO3/c1-3-6-11-7(10)8(2)4-5-9/h3,5H,1,4,6H2,2H3

InChI Key

QREMFPCCVXCMFO-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C(=O)OCC=C

Origin of Product

United States

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